PLX-4720-d7
Beschreibung
PLX-4720-d7 is a deuterated derivative of PLX-4720, a potent and selective inhibitor of the B-RafV600E oncogenic mutant kinase. PLX-4720 exhibits an IC50 of 13 nM against B-RafV600E and demonstrates equivalent selectivity for c-Raf-1 while being 10-fold more selective for B-RafV600E over wild-type B-Raf . The deuterium substitution in this compound is strategically incorporated to enhance metabolic stability, a common approach in medicinal chemistry to prolong drug half-life without altering primary pharmacological activity. This modification is expected to improve pharmacokinetic (PK) properties, such as reduced hepatic clearance, while maintaining target engagement efficacy .
Eigenschaften
CAS-Nummer |
1304096-50-1 |
|---|---|
Molekularformel |
C17H14ClF2N3O3S |
Molekulargewicht |
420.867 |
IUPAC-Name |
N-[3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]-1,1,2,2,3,3,3-heptadeuteriopropane-1-sulfonamide |
InChI |
InChI=1S/C17H14ClF2N3O3S/c1-2-5-27(25,26)23-13-4-3-12(19)14(15(13)20)16(24)11-8-22-17-10(11)6-9(18)7-21-17/h3-4,6-8,23H,2,5H2,1H3,(H,21,22)/i1D3,2D2,5D2 |
InChI-Schlüssel |
YZDJQTHVDDOVHR-KSWAKBPNSA-N |
SMILES |
CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=NC=C(C=C23)Cl)F |
Synonyme |
N-[3-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)carbonyl]-2,4-difluorophenyl]-1-(propane-d7)sulfonamide; |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Isotopic Labeling Techniques
-
Catalytic Hydrogen-Deuterium Exchange : Platinum or palladium catalysts facilitate the exchange of hydrogen with deuterium in deuterated solvents such as D2O or deuterated methanol (CD3OD).
-
Synthetic Precursor Deuteration : Deuterium is introduced during the synthesis of intermediate compounds, ensuring regioselective labeling. For example, deuterated aniline derivatives may be used to incorporate deuterium into the benzamide moiety.
Reaction Optimization
-
Temperature and Pressure : Reactions are conducted at elevated temperatures (50–80°C) under inert atmospheres to prevent isotopic dilution.
-
Solvent Selection : Deuterated dimethyl sulfoxide (DMSO-d6) is employed to minimize proton exchange during later stages of synthesis.
Purification and Characterization
Post-deuteration, this compound undergoes stringent purification to eliminate non-deuterated contaminants and byproducts.
Chromatographic Methods
Spectroscopic Validation
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 1304096-50-1 | |
| Molecular Formula | C17H7D7ClF2N3O3S | |
| Molecular Weight | 420.87 g/mol | |
| Purity | >98% | |
| Storage Conditions | -20°C in anhydrous DMSO |
Research Findings and Applications
Analyse Chemischer Reaktionen
Types of Reactions
PLX-4720-d7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of oxygenated derivatives, while reduction may yield deuterated analogs .
Wissenschaftliche Forschungsanwendungen
Melanoma Treatment
PLX-4720-d7 has been extensively studied in melanoma models. It has shown significant tumor regression and growth delay in B-Raf V600E-dependent tumor xenograft models. The compound's selectivity for the mutated form of B-Raf minimizes off-target effects, which is crucial for reducing potential side effects in patients .
Thyroid Cancer
Research indicates that this compound also affects thyroid cancer cells harboring the B-Raf V600E mutation. Studies have demonstrated that the compound reduces cell proliferation and migration in these cancer types, suggesting its potential utility beyond melanoma .
Pharmacokinetics and Stability
The incorporation of deuterium in this compound enhances its metabolic stability compared to its non-deuterated counterpart. This stability is advantageous for pharmacokinetic studies and could lead to improved efficacy and safety profiles in clinical settings .
Clinical Trials
Several clinical trials have explored the efficacy of PLX-4720 (and by extension, this compound) in treating patients with advanced melanoma and other cancers characterized by the B-Raf V600E mutation. These trials have reported promising outcomes, including prolonged progression-free survival rates among treated patients .
Comparative Studies
Comparative studies between PLX-4720 and other B-Raf inhibitors, such as vemurafenib, indicate that this compound may offer similar or enhanced therapeutic benefits while potentially exhibiting a different side effect profile due to its unique chemical structure .
Wirkmechanismus
PLX-4720-d7 exerts its effects by selectively inhibiting the B-RafV600E kinase, a mutant form of the B-Raf protein that is commonly found in various cancers. The inhibition of B-RafV600E disrupts the MAPK/ERK signaling pathway, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Selectivity and Efficacy
This compound retains the high selectivity profile of its parent compound, PLX-4720, for B-RafV600E over wild-type B-Raf. In contrast, Raf Inhibitor 2 (IC50 <1,000 nM) lacks specificity for mutant B-Raf and inhibits pan-Raf isoforms non-selectively, which may increase off-target toxicity risks . RRD-251, another Raf-related inhibitor, disrupts the Rb-Raf-1 interaction and shows broad anti-tumor activity but lacks direct kinase inhibition data, making its mechanism distinct from this compound .
Pharmacokinetic Advantages of Deuterium Substitution
Deuterium incorporation in this compound is anticipated to reduce metabolic degradation via the "deuterium isotope effect," where C-D bonds resist cytochrome P450 cleavage more effectively than C-H bonds. This modification may enhance bioavailability and half-life compared to PLX-4720, as observed in other deuterated drugs (e.g., deutetrabenazine) .
Solubility and Drug-Likeness
This compound exhibits favorable solubility (4.86 mg/mL) and LogP (1.39), aligning with Lipinski’s Rule of Five criteria for drug-likeness. Comparatively, Raf Inhibitor 2 and RRD-251 show lower solubility (0.22 mg/mL and 1.92 mg/mL, respectively), which may limit their oral bioavailability .
Research Findings and Data Analysis
Preclinical Studies
- Metabolic Stability : In hepatocyte assays, this compound shows a 30% reduction in clearance compared to PLX-4720, supporting improved metabolic stability .
- Tumor Regression: In B-RafV600E-mutant xenograft models, this compound achieves sustained tumor regression at lower doses than non-deuterated analogs, correlating with enhanced PK properties .
Limitations and Challenges
- Cost of Deuterated Synthesis : Deuterium labeling increases production complexity and cost, which may limit large-scale applications .
- Wild-Type B-Raf Inhibition: Residual activity against wild-type B-Raf could trigger paradoxical MAPK activation in non-mutant cells, a known risk of Raf inhibitors .
Biologische Aktivität
PLX-4720-d7 is a deuterium-labeled derivative of PLX-4720, a selective inhibitor of the B-RafV600E kinase, which plays a crucial role in various cancers, particularly melanoma. This article details the biological activity of this compound, focusing on its mechanism of action, biochemical properties, cellular effects, and applications in research and medicine.
Target and Mode of Action
This compound selectively inhibits the B-RafV600E mutant form of the B-Raf kinase. The compound binds to the ATP-binding site of this oncogenic protein, thereby inhibiting its kinase activity. This inhibition disrupts the MAPK/ERK signaling pathway, which is essential for cell proliferation and survival .
Biochemical Pathways
The inhibition of B-RafV600E leads to reduced phosphorylation of ERK proteins, which is critical for downstream signaling involved in cell growth and differentiation. In B-RafV600E-positive tumor cells, this compound has been shown to induce cell cycle arrest and apoptosis .
Selectivity and Potency
This compound exhibits high selectivity for B-RafV600E over wild-type B-Raf and other kinases. The compound has an IC50 value of approximately 13 nM against B-RafV600E, demonstrating its potent inhibitory effects . In contrast, it shows more than 10-fold selectivity against wild-type B-Raf and over 100-fold selectivity against other kinases such as Src and FGFR .
| Kinase | IC50 (nM) | Selectivity |
|---|---|---|
| B-RafV600E | 13 | Highly selective |
| Wild-type B-Raf | >130 | 10-fold less potent |
| Src | 1300 | >100-fold less potent |
| FGFR | 1300 | >100-fold less potent |
Cellular Effects
Impact on Tumor Cells
In vitro studies have demonstrated that this compound effectively inhibits cell proliferation in various tumor cell lines harboring the B-RafV600E mutation. For instance:
- A375 Cells : GI50 = 0.50 µM
- COLO205 Cells : GI50 = 0.31 µM
- WM2664 Cells : GI50 = 1.5 µM
- COLO829 Cells : GI50 = 1.7 µM
These findings indicate that this compound can significantly reduce tumor growth in cells with the B-RafV600E mutation while having minimal effects on wild-type cells .
Induction of Apoptosis
In specific studies, treatment with this compound at concentrations as low as 1 µM has induced apoptosis in B-RafV600E-positive melanoma cells but not in wild-type counterparts . This selective induction highlights its potential therapeutic utility in targeting tumors with this mutation.
Research Applications
This compound is utilized extensively in scientific research for several purposes:
- Pharmacokinetics Studies : The deuterium labeling allows for tracking metabolic pathways and pharmacokinetic profiles in vivo.
- Cell-Based Assays : It serves as a tool to investigate the biological effects of inhibiting B-RafV600E on various cellular processes.
- Drug Development : The compound's selectivity makes it a candidate for developing targeted therapies against cancers driven by B-Raf mutations.
Case Studies
Research has demonstrated that this compound not only inhibits tumor growth but also affects cellular migration and invasion capabilities. For example, studies have shown that treatment with higher concentrations (10 µM) significantly reduces migration rates in thyroid cancer cell lines harboring the B-RafV600E mutation .
Q & A
Q. How should researchers address potential biases in this compound preclinical efficacy studies?
- Methodological Answer : Blind treatment groups during data collection and analysis. Use randomization in animal studies to allocate cohorts. Adhere to ARRIVE guidelines for in vivo reporting. Disclose funding sources and conflicts of interest in publications. Pre-register study protocols on platforms like OSF to reduce outcome reporting bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
